molecular formula C8H4BrFN2O B13579620 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B13579620
M. Wt: 243.03 g/mol
InChI Key: YGUGJEXLTGNKTR-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the bromination and fluorination of the imidazo[1,2-a]pyridine ring, followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and inert atmospheres to ensure selective substitution .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: for substitution reactions.

    Oxidizing agents: such as potassium permanganate for oxidation.

    Reducing agents: like sodium borohydride for reduction.

    Catalysts: for coupling reactions, such as palladium-based catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid .

Scientific Research Applications

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 3-Bromo-6-fluoroimidazo[1,2-a]pyridine

Uniqueness

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H4BrFN2O

Molecular Weight

243.03 g/mol

IUPAC Name

6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H4BrFN2O/c9-5-1-2-7-11-6(4-13)8(10)12(7)3-5/h1-4H

InChI Key

YGUGJEXLTGNKTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)F)C=O

Origin of Product

United States

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